(5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3S/c1-10-8-13(19-23-10)16(21)20-5-2-11(3-6-20)14-17-18-15(22-14)12-4-7-24-9-12/h4,7-9,11H,2-3,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXRWFJHUFKXHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CSC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core heterocyclic structures. The 5-methylisoxazole and thiophene derivatives are often synthesized separately before being coupled together. The oxadiazole and piperidine components are then introduced through further chemical reactions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research, including:
Medicinal Chemistry: It can serve as a lead compound for the development of new drugs, particularly in the fields of antitubercular and antimicrobial agents.
Material Science: Its unique structure makes it suitable for use in the design of advanced materials with specific electronic or optical properties.
Industrial Processes: It can be used as an intermediate in the synthesis of more complex chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its combination of heterocycles. Below is a comparative analysis with key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
5-Methylisoxazole increases steric hindrance compared to simpler methyl/ethyl substituents, possibly reducing off-target interactions .
Bioactivity Trends: Oxadiazole-thiophene hybrids (like the target) show higher predicted LogP values (~3.5) compared to pyridine-oxadiazole analogs (~2.8), suggesting better membrane permeability . Piperidine-containing analogs generally exhibit improved metabolic stability over non-cyclic amines due to reduced oxidative deamination .
Synthetic Complexity :
- The target compound requires more intricate coupling steps (e.g., amide/ketone formation between isoxazole and piperidine) compared to simpler oxadiazole-thiophene derivatives.
Biological Activity
The compound (5-Methylisoxazol-3-yl)(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone , identified by its CAS number 1795358-16-5 , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The molecular formula of the compound is with a molecular weight of 358.4 g/mol . The structure features a combination of isoxazole and oxadiazole rings, which are known to impart various pharmacological properties.
| Property | Value |
|---|---|
| CAS Number | 1795358-16-5 |
| Molecular Formula | C₁₇H₁₈N₄O₃S |
| Molecular Weight | 358.4 g/mol |
Antitumor Activity
Research indicates that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives containing isoxazole and oxadiazole rings have been shown to inhibit tumor growth in various cancer models. A study demonstrated that compounds with these functional groups can modulate the PI3K/Akt signaling pathway , which is crucial for cell proliferation and survival .
The proposed mechanism involves the inhibition of specific kinases that regulate cell cycle progression and apoptosis. This compound may act as a dual inhibitor targeting both PI3K and mTOR pathways, thereby enhancing its antitumor efficacy .
Case Studies
- In Vitro Studies : In a series of in vitro assays, the compound was tested against various cancer cell lines, including breast and pancreatic cancer cells. Results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to established chemotherapeutics.
- In Vivo Efficacy : In xenograft models, treatment with the compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to induce apoptosis in tumor cells, evidenced by increased markers such as cleaved caspase-3 .
Antimicrobial Properties
Similar compounds have shown antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of thiophene and isoxazole moieties is believed to contribute to this activity through membrane disruption and inhibition of bacterial enzymes .
Toxicity and Safety
Preliminary toxicity assessments suggest that the compound exhibits low cytotoxicity in normal cell lines at therapeutic doses. Further studies are required to evaluate long-term safety profiles and potential side effects.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Improvement Strategy |
|---|---|---|
| Oxadiazole formation | Hydrazine hydrate, DMF, 80°C | Use catalytic acetic acid to accelerate hydrazide cyclization |
| Piperidine coupling | DCM, room temperature | Employ Schlenk techniques to exclude moisture |
Basic: What analytical techniques are most reliable for structural characterization and intermediate confirmation?
Methodological Answer:
A multi-technique approach is critical:
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., thiophene protons at δ 7.2–7.5 ppm, isoxazole methyl at δ 2.4 ppm) and confirms regiochemistry .
- HPLC-MS : Monitors reaction progress and detects impurities; ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 413.1) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in piperidine or oxadiazole moieties .
- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the methanone group) .
Advanced: How can contradictions between computational predictions (e.g., molecular docking) and experimental bioactivity data be resolved?
Methodological Answer:
Discrepancies often arise from model assumptions or experimental variability. Strategies include:
- Binding Assay Calibration : Validate docking results (e.g., using AutoDock Vina) with SPR or ITC to measure actual binding affinities .
- Cellular Context Adjustment : Account for membrane permeability (e.g., logP >3.5 may hinder cellular uptake despite strong in silico binding) by modifying substituents like the thiophene or methylisoxazole groups .
- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to identify non-linear effects missed in docking .
Q. Example Workflow :
Perform docking against target (e.g., 14-α-demethylase for antifungal activity) .
Synthesize analogs with varied substituents (e.g., replacing thiophene with pyridine).
Compare in vitro activity (e.g., MIC values) to refine computational models .
Advanced: What experimental designs are recommended to elucidate the mechanism of action for this compound?
Methodological Answer:
- Target Identification : Use pull-down assays with biotinylated analogs or phage display libraries to identify binding partners .
- Pathway Analysis : RNA-seq or phosphoproteomics can map downstream effects (e.g., apoptosis induction via caspase-3 activation) .
- Mutagenesis Studies : Engineer target proteins (e.g., point mutations in catalytic sites) to confirm binding specificity .
- In Vivo Models : Test pharmacokinetics (e.g., Cmax, t₁/₂) in rodent models to correlate in vitro bioactivity with therapeutic potential .
Advanced: How should stability studies be designed to assess compound integrity under varying conditions?
Methodological Answer:
- Forced Degradation : Expose the compound to:
- Acidic/alkaline conditions (0.1M HCl/NaOH, 40°C) to assess hydrolytic stability of oxadiazole and isoxazole rings .
- Oxidative stress (3% H₂O₂) to evaluate thiophene ring susceptibility .
- Thermal Stability : Use TGA/DSC to determine decomposition temperatures and identify safe storage conditions (e.g., <25°C, inert atmosphere) .
- Light Exposure : UV-vis spectroscopy monitors photodegradation (e.g., λmax shifts indicate structural changes) .
Q. Table 2: Stability Study Parameters
| Condition | Test Method | Key Metrics |
|---|---|---|
| Hydrolysis (pH 1–13) | HPLC | % Parent compound remaining after 24h |
| Oxidation (H₂O₂) | LC-MS | Identification of sulfoxide/sulfone byproducts |
| Thermal (40–80°C) | NMR | Structural integrity via proton environment consistency |
Basic: What strategies mitigate side reactions during oxadiazole and piperidine coupling?
Methodological Answer:
- Protecting Groups : Temporarily protect reactive sites (e.g., piperidine NH with Boc groups) during oxadiazole formation .
- Stepwise Synthesis : Isolate intermediates (e.g., 5-(thiophen-3-yl)-1,3,4-oxadiazole-2-carboxylic acid) before coupling to the piperidine ring .
- Purification : Use flash chromatography (silica gel, hexane/EtOAc gradient) to remove unreacted starting materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
